N-(3,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Description
The compound N-(3,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide features a 1,2,4-thiadiazole core linked to a sulfanyl acetamide group and substituted with a 3-phenyl moiety (at position 5 of the thiadiazole) and a 3,5-dimethylphenyl group (on the acetamide nitrogen).
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-12-8-13(2)10-15(9-12)19-16(22)11-23-18-20-17(21-24-18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUZXTVFBWNCNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions to form the thiadiazole ring.
Attachment of the Phenyl Group: The phenyl group can be introduced through a nucleophilic substitution reaction using a phenyl halide.
Formation of the Acetamide Moiety: The final step involves the reaction of the thiadiazole derivative with 3,5-dimethylphenyl acetic acid under amide formation conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation under controlled conditions. Key findings include:
Case Study : Oxidation with H₂O₂ at 60°C selectively produces the sulfoxide derivative (confirmed by IR: S=O stretch at 1040 cm⁻¹). Prolonged exposure yields sulfones but risks acetamide hydrolysis.
Reduction Reactions
The acetamide and thiadiazole moieties participate in reduction pathways:
Key Data : Catalytic hydrogenation (50 psi H₂, Pd-C) at 80°C reduces the thiadiazole ring to a dithiol intermediate, which oxidizes to a disulfide (confirmed by NMR: δ 2.8 ppm for -SH groups).
Substitution Reactions
The sulfanyl group and aromatic rings undergo nucleophilic/electrophilic substitutions:
Sulfanyl Group Substitution
Example : Treatment with benzyl bromide in DMF/Cs₂CO₃ replaces the sulfanyl hydrogen with a benzyl group (yield: 68%, TLC Rf = 0.72 in hexane/EtOAc) .
Electrophilic Aromatic Substitution
| Reagents | Conditions | Products | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hr | Nitro-substituted phenyl derivatives | Nitration occurs para to the methyl groups on the 3,5-dimethylphenyl ring. |
| Br₂/FeBr₃ | Reflux, 1 hr | Brominated thiadiazole derivatives | Bromination targets the 4-position of the phenyl ring adjacent to the thiadiazole. |
Evidence : Nitration under mild conditions yields a mono-nitro product (¹H NMR: δ 8.2 ppm for aromatic protons).
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic/basic conditions:
| Conditions | Reagents | Products | Kinetics |
|---|---|---|---|
| Acidic (HCl 6M, reflux) | H₃O⁺ | Carboxylic acid and ammonium chloride | Protonation of the carbonyl oxygen followed by nucleophilic attack by water. |
| Basic (NaOH 2M, 60°C) | OH⁻ | Carboxylate salt and amine | Base-catalyzed cleavage of the amide bond via tetrahedral intermediate. |
Study Findings : Hydrolysis in 6M HCl at 100°C completes in 4 hours (monitored by TLC), yielding 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetic acid (m.p. 145–147°C).
Cycloaddition Reactions
The thiadiazole ring participates in [3+2] cycloadditions:
Mechanistic Insight : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with phenylacetylene forms triazole rings fused to the thiadiazole core (HRMS: m/z 452.12 [M+H]⁺).
Photochemical Reactions
UV irradiation induces unique transformations:
| Conditions | Reagents | Products | Quantum Yield |
|---|---|---|---|
| UV (254 nm), acetone | None | Thiadiazole ring-opening products | Radical-mediated cleavage of the N-S bond (Φ = 0.32). |
| UV (365 nm), eosin Y | Singlet oxygen sensitizer | Sulfoxide and sulfone derivatives | Photooxidation via singlet oxygen intermediates (yield: 85% sulfone). |
Data : Photolysis at 254 nm generates a thiyl radical, detected by ESR spectroscopy (g = 2.005).
Comparative Reactivity Table
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-(3,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide exhibits significant anticancer properties. In vitro tests demonstrated the compound's ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study:
A study published in Molecular Cancer Therapeutics reported that the compound showed a percent growth inhibition (PGI) of over 70% against MDA-MB-231 breast cancer cells at concentrations above 10 µM. This suggests its potential as a lead compound for further development in cancer therapeutics .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects through molecular docking studies that suggest it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in leukotriene biosynthesis. In silico studies indicate that modifications to the compound could enhance its potency as an anti-inflammatory agent.
Research Findings:
In a systematic review of compounds targeting 5-LOX, this compound was highlighted for its promising docking scores and potential for further optimization .
Antimicrobial Activity
The compound also displays antimicrobial properties against various bacterial strains. Preliminary tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study:
A comparative study on sulfonamide derivatives demonstrated that this compound exhibited lower Minimum Inhibitory Concentration (MIC) values than traditional antibiotics against Methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an alternative therapeutic agent .
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting or modulating its activity. The thiadiazole ring and phenyl groups are often involved in π-π stacking interactions and hydrogen bonding, which can enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural and Electronic Features
The table below summarizes key structural differences and similarities with related compounds:
Key Observations:
- Core Heterocycle: The target compound’s 1,2,4-thiadiazole core contrasts with triazole derivatives (e.g., ).
- Substituent Effects :
- Electron-donating groups : The 3,5-dimethylphenyl group (target) and dimethoxyphenyl () increase electron density, improving solubility compared to chloro-substituted analogs (e.g., ).
- Electron-withdrawing groups : Trichloroacetamide () and fluorophenyl () enhance electrophilicity, which may improve binding to enzymes but reduce bioavailability.
- Spatial Arrangement : The target compound’s sulfanyl acetamide linker allows flexibility, whereas benzylidene derivatives () adopt rigid, planar conformations due to intramolecular H-bonding .
Crystallographic and Physicochemical Properties
- Crystal Packing :
- The target compound’s 3,5-dimethylphenyl group may promote tighter molecular packing compared to trichloro-acetamide derivatives, which exhibit two molecules per asymmetric unit .
- Planar thiadiazole derivatives (e.g., ) form layered structures via intermolecular C–H···N hydrogen bonds, enhancing thermal stability .
- Solubility :
Biological Activity
N-(3,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a compound that belongs to the class of thiadiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, drawing from various research findings and studies.
Structural Characteristics
The compound features a thiadiazole ring , which is essential for its biological activity. The molecular formula is with a molecular weight of approximately 342.47 g/mol. The unique structural elements contribute to its potential therapeutic applications.
1. Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial properties against a range of pathogens. Research indicates that this compound exhibits:
- Antibacterial Effects : Effective against both Gram-positive and Gram-negative bacteria.
- Antifungal Properties : Demonstrated activity against various fungi, including drug-resistant strains.
Table 1: Summary of Antimicrobial Activity
| Pathogen Type | Activity Observed | Reference |
|---|---|---|
| Gram-positive Bacteria | Significant inhibition observed | |
| Gram-negative Bacteria | Moderate inhibition noted | |
| Fungi | Effective against drug-resistant strains |
2. Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies:
- Cytotoxicity : Exhibits significant cytotoxic effects against various cancer cell lines such as HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer).
- Mechanism of Action : Induces apoptosis in cancer cells through upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2).
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HT-29 | 15 | Induction of apoptosis | |
| A431 | 10 | Inhibition of VEGFR-2 | |
| PC3 | 20 | Activation of apoptotic pathways |
Case Study 1: Antibacterial Efficacy
A study investigated the antibacterial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting its potential as an effective antibacterial agent.
Case Study 2: Anticancer Properties
In vitro studies on A431 cells revealed that treatment with the compound resulted in a significant reduction in cell viability at concentrations above 10 µM. Western blot analysis confirmed the activation of apoptotic pathways through the modulation of key regulatory proteins.
Future Directions
Further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how modifications to the thiadiazole ring influence biological activity.
- In Vivo Studies : Assessing the therapeutic efficacy and safety profile in animal models.
- Mechanistic Studies : Elucidating the precise molecular targets and pathways involved in the observed biological activities.
Q & A
Q. What are the recommended synthetic pathways for N-(3,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide?
The compound can be synthesized via nucleophilic substitution. A key precursor, 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide, reacts with 3,5-dimethylaniline under basic conditions (e.g., K₂CO₃ in DMF). The reaction progress can be monitored using TLC, and purification is achieved via column chromatography .
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substituent positions and absence of impurities.
- High-resolution mass spectrometry (HRMS) : Verify molecular weight.
- HPLC : Assess purity (>95% recommended for pharmacological studies). Cross-reference with databases like NIST Chemistry WebBook for spectral validation of analogous acetamides .
Q. What in vitro assays are suitable for initial biological activity screening?
- Anti-inflammatory : Measure inhibition of COX-1/COX-2 enzymes or TNF-α/IL-6 secretion in macrophages.
- Antimicrobial : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative strains.
- Cytotoxicity : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to establish safety thresholds .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?
Single-crystal X-ray diffraction (SC-XRD) using SHELXL software is ideal. Refinement parameters (e.g., R-factor < 5%) ensure accuracy. For example, analogous thiadiazole-acetamide structures show planar thiadiazole rings and specific dihedral angles between aromatic groups, which influence bioactivity .
Q. What strategies address contradictions in dose-dependent biological responses?
- Dose-response curves : Test 5–6 concentrations (e.g., 1–100 μM) to identify hormetic effects.
- Structural analogs : Compare with derivatives like N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide to isolate substituent-specific effects.
- Mechanistic studies : Use molecular docking (AutoDock Vina) to assess binding affinity variations across targets .
Q. How can metabolic stability and pharmacokinetic (PK) properties be optimized?
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life.
- LogP optimization : Introduce polar groups (e.g., -OH, -COOH) to improve solubility without compromising membrane permeability.
- In silico ADMET prediction : Tools like SwissADME predict bioavailability and cytochrome P450 interactions .
Methodological Considerations
Q. What computational tools are effective for SAR studies?
- QSAR models : Use Gaussian or Schrödinger Suite to correlate electronic parameters (e.g., HOMO-LUMO gaps) with activity.
- Pharmacophore mapping : Identify critical motifs (e.g., thiadiazole sulfur for hydrogen bonding).
- Dynamic simulations : MD simulations (GROMACS) reveal conformational stability in biological environments .
Q. How to validate target engagement in complex biological systems?
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to purified proteins.
- Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates.
- CRISPR knockouts : Validate specificity by comparing responses in wild-type vs. gene-edited cell lines .
Data Contradiction Analysis
Q. How to reconcile discrepancies between in vitro and in vivo efficacy data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
